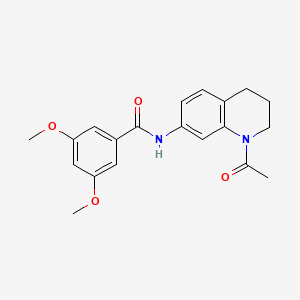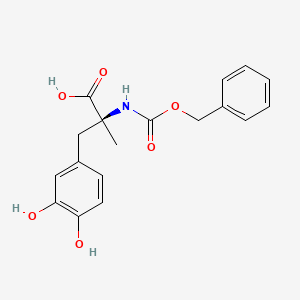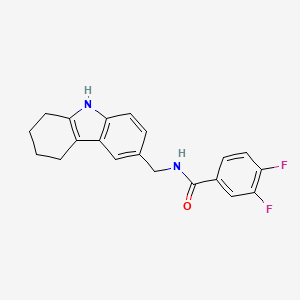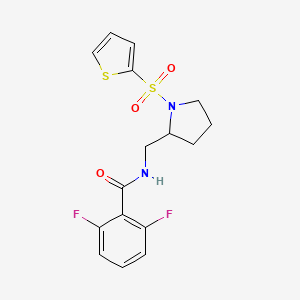![molecular formula C23H22ClN5O2S B2805645 2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 958563-91-2](/img/no-structure.png)
2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activity of Quinazoline Derivatives : Quinazoline derivatives have been explored for their pharmacological activities in various research studies. For instance, one compound demonstrated significant alpha1-adrenoceptor antagonistic properties in vascular smooth muscle, indicating potential applications in managing hypertension or related cardiovascular conditions (Yen et al., 1996). Another study synthesized benzimidazo[1,2-c]quinazoline-6(5H)-thiones, highlighting the interest in quinazolinethione derivatives as biologically active substances with potential antihypertensive effects and alpha1-adrenoceptor antagonistic properties (Ivachtchenko et al., 2002).
Stability Studies : Research on the stability of quinazoline derivatives under various conditions is essential for pharmaceutical development. A study focused on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one showed that it is stable under several aggressive environmental factors, except in alkaline hydrolysis conditions, which is crucial for regulatory documentation preparation for pharmaceutical substances (Gendugov et al., 2021).
Antihypertensive Effects : DL-017, another quinazoline derivative, exhibited alpha1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues. It significantly reduced heart rate and blood pressure in hypertensive rats, indicating its suitability for chronic hypertension treatment (Tsai et al., 2001).
Chemical Transformations : The chemical transformations of quinazolinone derivatives provide insights into synthesizing new compounds with potential biological activities. For example, the reaction of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one with various nucleophiles led to derivatives that might have pharmacological applications (Markosyan et al., 2018).
Antimicrobial and Antiparasitic Activities : Some quinazoline derivatives have been explored for their antimicrobial and antiparasitic activities, suggesting their potential as novel therapeutic agents in treating infections and parasitic diseases. For example, a study synthesized s-triazine-based thiazolidinones, including quinazoline derivatives, and evaluated them for antimicrobial activity, showing significant inhibitory action against various bacteria and fungi (Patel et al., 2012).
properties
CAS RN |
958563-91-2 |
|---|---|
Product Name |
2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Molecular Formula |
C23H22ClN5O2S |
Molecular Weight |
467.97 |
IUPAC Name |
2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22ClN5O2S/c1-14-6-7-15(24)12-19(14)27-8-10-28(11-9-27)20(30)13-18-22(31)29-21(25-18)16-4-2-3-5-17(16)26-23(29)32/h2-7,12,18,25H,8-11,13H2,1H3 |
InChI Key |
DKTJSCVNDFDBOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)
![(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2805568.png)
![3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2805571.png)



![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole](/img/structure/B2805581.png)


![4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2805585.png)